Fenilpiridazini
Phenylpyridazines are a class of organic compounds that exhibit significant structural diversity and potential applications in various fields, including medicinal chemistry and materials science. These compounds feature a phenyl ring attached to a pyridazine moiety, giving rise to unique electronic properties and versatile functional groups for modification. Due to their aromatic nature, phenylpyridazines often display good solubility and stability, making them promising candidates for drug development. They have been explored in the treatment of neurological disorders, inflammation, and cancer due to their ability to modulate protein-protein interactions and inhibit specific enzymes. Additionally, phenylpyridazines are utilized in the synthesis of polymers and electronic materials owing to their potential as electron donors or acceptors, contributing to novel applications in photovoltaics and sensors. The synthetic versatility of these compounds allows for facile modification, enabling the tailoring of their physicochemical properties to meet specific needs across multiple industries.

Struttura | Nome chimico | CAS | MF |
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6-(4-Chlorophenyl)1,2,4triazolo-4,3-bpyridazin-3(2H)-one | 1239753-94-6 | C11H7ClN4O |
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Etc-159 | 1638250-96-0 | C19H17N7O3 |
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6-(3-chloro-4-fluorophenyl)pyridazin-3-ol | 62902-73-2 | C10H6ClFN2O |
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6-[4-(trifluoromethyl)phenyl]pyridazin-3-ol | 66548-87-6 | C11H7F3N2O |
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6-(2-nitrophenyl)-2,3-dihydropyridazin-3-one | 147849-76-1 | C10H7N3O3 |
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4-(4-fluorophenyl)phthalazine-1-thiol | 304863-71-6 | C14H9FN2S |
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2-(2-aminoethyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one | 901886-37-1 | C13H16ClN3O2 |
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1-6-(3-Fluorophenyl)pyridazin-3-ylpiperidin-4-amine | 1338674-66-0 | C15H17FN4 |
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6-(2-chlorophenyl)-2,3-dihydropyridazin-3-one | 66549-14-2 | C10H7ClN2O |
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6-(4-Isopropylphenyl)-2-phenylpyridazine-3(2H)-thione | 378219-94-4 | C19H18N2S |
Letteratura correlata
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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3. Back matter
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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